(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane CAS 114446-47-8 properties
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane CAS 114446-47-8 properties
An In-depth Technical Guide to (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane (CAS 114446-47-8)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, a chiral intermediate significant in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and analytical characterization, offering field-proven insights and methodologies.
Introduction and Significance
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a chiral compound of interest primarily due to its role as a key intermediate in the synthesis of Desmethyl atomoxetine.[1][2][3] Atomoxetine is a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The stereochemistry of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Understanding its properties and synthesis is therefore vital for process development and impurity profiling in the manufacturing of atomoxetine and related compounds.
Physicochemical and Chemical Properties
The fundamental properties of (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Chemical Name | (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | [4] |
| CAS Number | 114446-47-8 | [1][2][3][4][5] |
| Molecular Formula | C16H17ClO | [1][2][4] |
| Molecular Weight | 260.76 g/mol | [1][2][4] |
| Appearance | Off-White Semisolid to Pale Yellow Oil | [4][6] |
| Storage Conditions | 2-8°C Refrigerator | [4] |
| Synonyms | 1-[(1R)-3-Chloro-1-phenylpropoxy]-2-methylbenzene, Atomoxetine Impurity 20 | [1][2][4] |
Synthesis and Mechanistic Insights
A detailed, publicly available synthesis protocol for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is not readily found in the provided search results. However, based on established chemical principles and the synthesis of its precursors, a plausible and efficient synthetic route can be devised. The proposed synthesis involves two key stages: the asymmetric reduction of a prochiral ketone to form the chiral alcohol precursor, followed by a Williamson ether synthesis.
Stage 1: Synthesis of the Chiral Precursor, (R)-(+)-3-Chloro-1-phenyl-1-propanol
The critical stereocenter is established through the asymmetric reduction of 3-chloro-1-phenylpropan-1-one. The use of a chiral catalyst is paramount to achieve high enantiomeric excess (e.e.). The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation.[7]
Protocol for Asymmetric Reduction:
-
Catalyst Preparation: In a dry, nitrogen-purged reaction vessel, dissolve (S)-(-)-α,α-diphenylprolinol in anhydrous toluene.[8]
-
Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF) at a controlled temperature (e.g., 30°C).[8] Stir for approximately 30 minutes to allow for the formation of the chiral oxazaborolidine catalyst.[7]
-
Reduction: To the freshly prepared catalyst solution, add a solution of 3-chloro-1-phenylpropan-1-one in anhydrous toluene dropwise.[8]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield (R)-(+)-3-chloro-1-phenyl-1-propanol as a white solid.[8]
Causality: The choice of the (S)-prolinol-derived CBS catalyst directs the hydride delivery from the borane to the re-face of the ketone, resulting in the desired (R)-alcohol. The anhydrous conditions are critical to prevent the quenching of the borane reagent and the decomposition of the catalyst.
Stage 2: Williamson Ether Synthesis to Yield the Final Product
The synthesized chiral alcohol is then coupled with 2-methylphenol (o-cresol) via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.
Proposed Protocol for Etherification:
-
Alkoxide Formation: In a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add (R)-(+)-3-chloro-1-phenyl-1-propanol.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the alcohol and form the corresponding alkoxide.
-
Nucleophilic Substitution: To the generated alkoxide, add 2-methylphenol. The reaction mixture is then heated to facilitate the nucleophilic substitution, where the phenoxide attacks the carbon bearing the chlorine atom.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.
Caption: Proposed two-stage synthesis of the target compound.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane.
Self-Validating Analytical Protocol:
-
Structural Confirmation (NMR & MS):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and methylphenoxy groups, the benzylic proton, the methylene protons of the propane chain, and the methyl group protons. The integration and splitting patterns will be key to confirming the connectivity.
-
¹³C NMR: The carbon NMR will show the requisite number of signals corresponding to the 16 carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak (M+) and the characteristic isotopic pattern for a monochlorinated compound (M+2 peak approximately one-third the intensity of the M+ peak).[8]
-
-
Functional Group Identification (IR):
-
Infrared Spectroscopy (IR): The IR spectrum will confirm the absence of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) and the presence of C-O-C ether linkages (around 1000-1300 cm⁻¹) and C-Cl stretches.
-
-
Purity and Enantiomeric Excess Determination (HPLC):
-
Purity (Reverse-Phase HPLC): A reverse-phase HPLC method with UV detection should be developed to determine the chemical purity of the compound.
-
Enantiomeric Excess (Chiral HPLC): The enantiomeric purity is the most critical parameter. A chiral HPLC method, using a suitable chiral stationary phase, must be employed to separate the (R) and (S) enantiomers and quantify the enantiomeric excess.
-
Caption: A comprehensive analytical workflow for characterization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for (R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is not available, general precautions for handling chlorinated organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[9][10]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations.
Conclusion
(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is a valuable intermediate in pharmaceutical synthesis. While detailed experimental data in the public domain is scarce, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related precursors. The proposed protocols and analytical workflows are designed to be self-validating, ensuring the production of high-purity, enantiomerically-defined material essential for drug development applications.
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